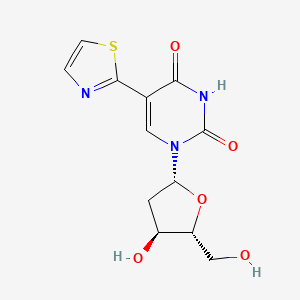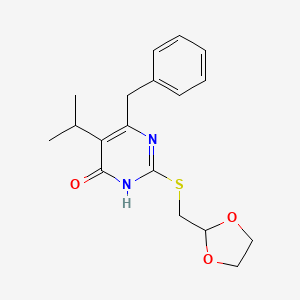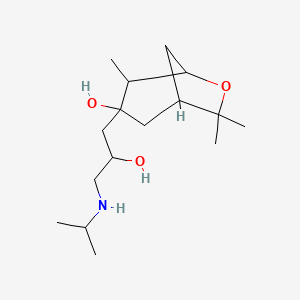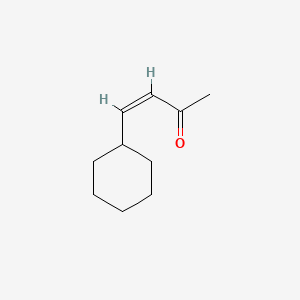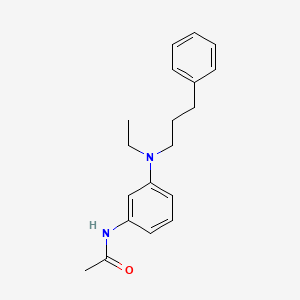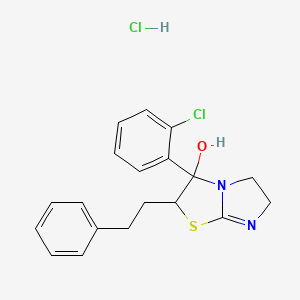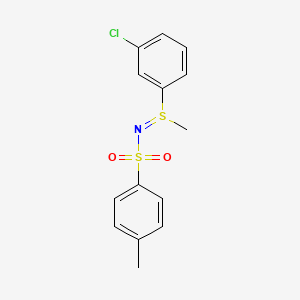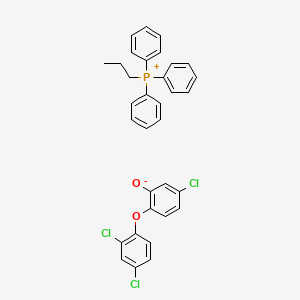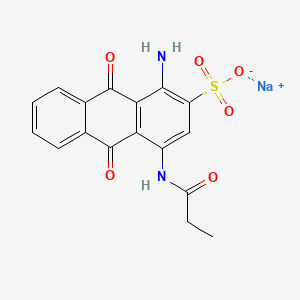
Sodium ethylnaphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ethylnaphthalenesulfonate is an organic compound belonging to the family of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. This compound is primarily used as a surfactant and dispersing agent in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium ethylnaphthalenesulfonate typically involves the sulfonation of ethylnaphthalene. The process begins with the reaction of ethylnaphthalene with sulfuric acid, leading to the formation of ethylnaphthalenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Sulfonation of ethylnaphthalene with concentrated sulfuric acid.
- Neutralization of the resulting sulfonic acid with sodium hydroxide.
- Purification through crystallization or other separation techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium ethylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of naphthalene derivatives.
Substitution: Formation of various substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
Sodium ethylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and dispersing agent in chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Widely used in the production of detergents, emulsifiers, and other industrial products
Wirkmechanismus
The mechanism of action of sodium ethylnaphthalenesulfonate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better dispersion and solubilization of other compounds. This property is particularly useful in industrial applications where uniform distribution of components is essential .
Molecular Targets and Pathways: this compound interacts with various molecular targets, including hydrophobic and hydrophilic surfaces, enhancing the solubility and stability of compounds in solution. It also facilitates the formation of micelles, which can encapsulate hydrophobic molecules, improving their solubility in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-naphthalenesulfonate
- Sodium naphthalene-1-sulfonate
- Sodium polynaphthalenesulfonate
Comparison: Sodium ethylnaphthalenesulfonate is unique due to its ethyl group, which imparts distinct properties compared to other naphthalenesulfonates. For instance, sodium 2-naphthalenesulfonate and sodium naphthalene-1-sulfonate lack the ethyl group, resulting in different solubility and surfactant characteristics. Sodium polynaphthalenesulfonate, on the other hand, is a polymeric compound with multiple sulfonate groups, offering higher molecular weight and different applications .
Eigenschaften
CAS-Nummer |
125329-00-2 |
|---|---|
Molekularformel |
C12H11NaO3S |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
sodium;4-ethylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H12O3S.Na/c1-2-9-7-11(16(13,14)15)8-10-5-3-4-6-12(9)10;/h3-8H,2H2,1H3,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
BDNOYHFGPFCGRE-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=CC(=CC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


